molecular formula C19H23FN4O3S B2460656 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021220-54-1

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2460656
CAS No.: 1021220-54-1
M. Wt: 406.48
InChI Key: AYCUMHMUGSVZGD-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom, a sulfonyl group, and a pyridinyl-piperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting pyridine with piperazine under controlled conditions.

    Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Fluorination: The benzamide core is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The fluorinated benzamide is then coupled with the sulfonylated piperazine intermediate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine moiety instead of a pyridine.

    3-fluoro-4-(pyridin-2-yl)piperazine: Lacks the sulfonyl and benzamide groups.

Uniqueness

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to its combination of a fluorinated benzamide core with a sulfonylated piperazine-pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-fluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3S/c20-17-6-3-5-16(15-17)19(25)22-9-4-14-28(26,27)24-12-10-23(11-13-24)18-7-1-2-8-21-18/h1-3,5-8,15H,4,9-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUMHMUGSVZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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